Leelamine

Beschreibung

Eigenschaften

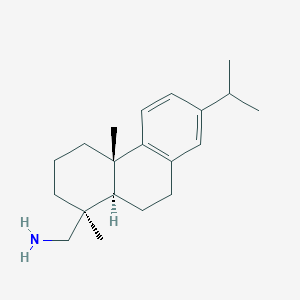

IUPAC Name |

[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3/t18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVXZOOGOGPDRZ-SLFFLAALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041834 | |

| Record name | Dehydroabietylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Pale yellow viscous liquid; [HSDB] | |

| Record name | 1-Phenanthrenemethanamine, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dehydroabietylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4672 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.5460 at 20 °C /technical grade/ | |

| Record name | DEHYDROABIETYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000042 [mmHg], 4.2X10-6 mm Hg | |

| Record name | Dehydroabietylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4672 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DEHYDROABIETYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PALE YELLOW VISCOUS LIQUID /TECHNICAL GRADE/ | |

CAS No. |

1446-61-3, 99306-87-3 | |

| Record name | Dehydroabietylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroabietylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001446613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEHYDROABIETYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenanthrenemethanamine, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dehydroabietylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dehydroabietylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-Dehydroabietylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDROABIETYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33289O147P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEHYDROABIETYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

317.65 deg K | |

| Record name | DEHYDROABIETYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Leelamine: A Lysosomotropic Agent for Disrupting Cellular Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine, a natural diterpene amine derived from the bark of pine trees, has emerged as a potent lysosomotropic agent with significant anticancer properties.[1][2] Its mechanism of action is primarily initiated by its accumulation in acidic organelles, particularly lysosomes.[3][4][5] This sequestration disrupts fundamental cellular processes, including intracellular cholesterol trafficking, autophagic flux, and receptor-mediated endocytosis, ultimately leading to cancer cell death.[3][4][5] This technical guide provides a comprehensive overview of leelamine's core functions as a lysosomotropic agent, detailing its impact on cellular pathways, summarizing key quantitative data, and outlining experimental protocols for its study.

Core Mechanism: Lysosomotropism and Cholesterol Dysregulation

Leelamine's efficacy is rooted in its chemical properties as a weakly basic and lipophilic amine. These characteristics allow it to readily traverse cellular membranes and subsequently become protonated and trapped within the acidic environment of lysosomes. The primary amino group of leelamine is indispensable for this lysosomal accumulation.[6]

This accumulation within lysosomes is the critical initiating event that triggers a cascade of downstream cellular disruptions. Most notably, it inhibits the transport of cholesterol out of the lysosome, leading to a significant accumulation of cholesterol within this organelle and a subsequent depletion of available cholesterol for other cellular functions.[3][7][8] This disruption of cholesterol homeostasis is a central tenet of leelamine-mediated cell death.[3][9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on leelamine's effects.

Table 1: In Vitro Efficacy of Leelamine and its Derivatives

| Compound | Cell Line | IC50 (µmol/L) | Reference |

| Leelamine | UACC 903 (Melanoma) | 1.2 | [6] |

| Leelamine | 1205 Lu (Melanoma) | 2.0 | [6] |

| Leelamine Derivative 5a (Trifluoroacetyl) | UACC 903 (Melanoma) | 1.2 | [6] |

| Leelamine Derivative 5a (Trifluoroacetyl) | 1205 Lu (Melanoma) | 2.0 | [6] |

| Leelamine Derivative 5b (Tribromoacetyl) | UACC 903 (Melanoma) | 1.0 | [6] |

| Leelamine Derivative 5b (Tribromoacetyl) | 1205 Lu (Melanoma) | 1.8 | [6] |

| Abietic Acid | UACC 903 (Melanoma) | > 100 | [6] |

| Abietic Acid | 1205 Lu (Melanoma) | > 100 | [6] |

Table 2: Effects of Leelamine on Cellular Processes

| Cellular Process | Cell Line | Leelamine Concentration (µmol/L) | Observed Effect | Reference |

| Endocytosis | UACC 903 | 3 | 68% decrease in endocytosis-positive cells | [3] |

| Endocytosis | UACC 903 | 5 | 88% decrease in endocytosis-positive cells | [3] |

Impact on Cellular Signaling Pathways

The disruption of cholesterol transport and lysosomal function by leelamine has profound effects on multiple key signaling pathways that are often dysregulated in cancer.

Inhibition of Pro-Survival Pathways

Leelamine has been shown to inhibit the PI3K/Akt, MAPK, and STAT3 signaling pathways, which are critical for melanoma cell survival and proliferation.[4][10][11] The inhibition of the PI3K and MAPK pathways typically occurs within 3 to 6 hours of treatment, while the inhibition of the STAT3 pathway is observed after 12 hours.[10][11] This multi-target inhibition makes leelamine a promising candidate to overcome the development of drug resistance.[10]

Leelamine inhibits key pro-survival signaling pathways.

Disruption of Autophagy

Leelamine treatment leads to the accumulation of autophagosomes, indicating a blockage of the autophagic flux.[3][12] This is demonstrated by the increased levels of LC3B and p62/SQSTM1 proteins.[3] The inhibition of autophagic flux contributes to leelamine-mediated cell death.[3]

Leelamine disrupts autophagic flux by impairing lysosomal function.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize leelamine as a lysosomotropic agent.

Assessment of Lysosomotropism

A common method to assess the lysosomotropic properties of a compound is through competition with a fluorescent lysosomal dye, such as LysoTracker Red DND-99.[13][14]

-

Principle: Lysosomotropic compounds will compete with the dye for accumulation in the lysosomes, leading to a concentration-dependent decrease in the fluorescent signal.[14]

-

Protocol Outline:

-

Culture cells to a suitable confluency in a multi-well plate.

-

Treat cells with varying concentrations of leelamine or a known lysosomotropic agent (e.g., chloroquine) for a specified duration.

-

In the final 30-60 minutes of incubation, add LysoTracker Red DND-99 to the culture medium.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Analyze the fluorescence intensity using a fluorescence microscope or a plate reader. A decrease in fluorescence in leelamine-treated cells compared to the control indicates lysosomotropism.

-

Analysis of Autophagic Flux

Western blotting for key autophagy markers is a standard technique to evaluate the impact of leelamine on autophagic flux.[3]

-

Principle: An accumulation of LC3B-II and p62/SQSTM1 proteins suggests an inhibition of autophagosome degradation.

-

Protocol Outline:

-

Treat cultured cells with leelamine at various concentrations and time points. Include a negative control (DMSO) and a positive control for autophagy inhibition (e.g., Bafilomycin A1).

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against LC3B and p62/SQSTM1, followed by an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in the LC3B-II/LC3B-I ratio and p62 levels in leelamine-treated samples indicates a blockage of autophagic flux.

-

Evaluation of Intracellular Cholesterol Accumulation

Fluorescence microscopy using filipin staining is a common method to visualize intracellular cholesterol.

-

Principle: Filipin is a fluorescent compound that binds specifically to unesterified cholesterol, allowing for its visualization within the cell.

-

Protocol Outline:

-

Culture cells on coverslips and treat with leelamine. A known inhibitor of cholesterol transport like U18666A can be used as a positive control.

-

Fix the cells with paraformaldehyde.

-

Stain the cells with a filipin solution.

-

Mount the coverslips on slides and visualize using a fluorescence microscope. An increase in filipin staining, particularly in perinuclear vesicles, indicates cholesterol accumulation.

-

General workflow for studying the effects of leelamine.

Conclusion

Leelamine represents a compelling lysosomotropic agent with a multi-faceted mechanism of action against cancer cells. Its ability to induce lysosomal dysfunction, disrupt cholesterol homeostasis, and inhibit critical pro-survival signaling pathways underscores its therapeutic potential. The experimental frameworks provided in this guide offer a starting point for researchers to further investigate and harness the unique properties of leelamine in the context of drug discovery and development. Further research into the precise molecular interactions of leelamine within the lysosome and its broader effects on cellular metabolism will be crucial for its clinical translation.

References

- 1. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leelamine - Wikipedia [en.wikipedia.org]

- 3. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. oncotarget.com [oncotarget.com]

- 9. researchgate.net [researchgate.net]

- 10. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. criver.com [criver.com]

Leelamine's Disruption of Intracellular Cholesterol Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which leelamine, a diterpene amine derived from pine bark, disrupts intracellular cholesterol transport, a process with significant implications for cancer therapy. Leelamine's unique properties make it a promising candidate for targeting oncogenic pathways that are dependent on cholesterol homeostasis.

Core Mechanism of Action: Lysosomotropism and NPC1 Inhibition

Leelamine's primary mechanism of action is rooted in its chemical nature as a weakly basic amine, which confers upon it lysosomotropic properties.[1][2][3][4] This characteristic allows leelamine to readily cross cellular membranes and accumulate within acidic organelles, particularly late endosomes and lysosomes (LE/L).[2][3][5][6]

Once sequestered within the lysosome, leelamine is protonated and trapped. This accumulation is the critical first step that leads to the disruption of intracellular cholesterol trafficking.[6] The primary molecular target of leelamine within the lysosome is believed to be the Niemann-Pick C1 (NPC1) protein.[2][6] NPC1, in conjunction with NPC2, is essential for the egress of free cholesterol from the lysosomal lumen into the cytosol.[2]

In silico molecular docking analyses suggest that leelamine binds to the cholesterol-binding pocket of NPC1, effectively competing with cholesterol and inhibiting its export from the lysosome.[2][7] This blockade results in the pathological accumulation of unesterified cholesterol within the LE/L compartments, a phenotype that mimics the lysosomal storage disorder Niemann-Pick type C (NPC) disease.[1]

The amino group of leelamine is crucial for its lysosomotropic properties and subsequent biological activity.[2][3] Structurally similar compounds lacking this amino group, such as abietic acid, do not exhibit the same inhibitory effects on cholesterol transport or cancer cell viability.[3]

Downstream Cellular Consequences

The leelamine-induced blockade of cholesterol egress triggers a cascade of downstream cellular events that contribute to its anti-cancer effects.

2.1. Disruption of Cellular Homeostasis and Signaling Pathways: The accumulation of cholesterol in lysosomes leads to a deficiency of available free cholesterol for other essential cellular processes.[2][3] This disrupts receptor-mediated endocytosis and endosome trafficking.[2][3] The proper functioning of many receptor tyrosine kinases (RTKs), which are critical for cancer cell survival and proliferation, depends on endocytosis for signal transduction and regulation.[1] By inhibiting endocytosis, leelamine causes an aberrant accumulation of RTKs in the perinuclear region and disrupts key oncogenic signaling pathways, including:

Inhibition of these pathways ultimately leads to a decrease in cancer cell survival.[1]

2.2. Inhibition of Autophagic Flux: Lysosomes are a crucial convergence point for the endocytic and autophagic pathways.[1] The accumulation of cholesterol within lysosomes due to leelamine treatment impairs autophagic flux.[1][2] This is evidenced by the accumulation of autophagosome markers like LC3B and the autophagic flux marker p62/SQSTM1.[1][2] The inhibition of autophagy is detrimental to cancer cells as it prevents the disposal of toxic protein aggregates and the recycling of cellular components necessary for maintaining homeostasis.[1]

2.3. Induction of Caspase-Independent Cell Death: The cellular stress induced by cholesterol accumulation and the disruption of critical signaling and degradative pathways culminate in cancer cell death.[1][4] Notably, this cell death is often caspase-independent.[1][4] The critical role of cholesterol accumulation in this process is demonstrated by the fact that depletion of cholesterol using β-cyclodextrin can attenuate leelamine-induced cell death.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating leelamine's effects.

| Parameter | Cell Line | Leelamine Concentration | Observed Effect | Reference |

| Cholesterol Localization | Melanoma | 3 µmol/L | Significant alteration in cholesterol localization, comparable to U18666A treatment. | [1] |

| Cholesterol Localization | Melanoma | 5 µmol/L | More significant cholesterol accumulation, observed as large perinuclear droplets. | [1] |

| Cholesterol Localization | Normal Fibroblasts | 10 µmol/L | Significant alteration in cholesterol localization. | [1] |

| Endocytosis Inhibition | UACC 903 Melanoma | 3 µmol/L | 68% decrease in endocytosis-positive cells. | [1] |

| Endocytosis Inhibition | UACC 903 Melanoma | 5 µmol/L | 88% decrease in endocytosis-positive cells. | [1] |

| Endocytosis Inhibition | Normal Fibroblasts | 10 µmol/L | Inhibition of transferrin endocytosis observed. | [1] |

| Compound Comparison | Parameter | Leelamine Effect | U18666A Effect | Reference |

| Cholesterol Accumulation | Cholesterol Localization | Induces a staining pattern of cholesterol accumulation. | Induces a comparable staining pattern of cholesterol accumulation. | [1] |

Detailed Experimental Protocols

4.1. Protocol for Visualizing Intracellular Cholesterol Localization

This protocol is used to qualitatively assess the effect of leelamine on the subcellular distribution of unesterified cholesterol.

Materials:

-

Cell culture medium and supplements

-

Leelamine

-

DMSO (vehicle control)

-

Filipin III complex (e.g., from Streptomyces filipinensis)[10][11]

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Glass coverslips

-

Fluorescence microscope with a UV filter set

Procedure:

-

Seed cells (e.g., melanoma cells) on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of leelamine (e.g., 3 µM, 5 µM), U18666A (e.g., 1 µg/mL), or DMSO for a specified period (e.g., 24 hours).

-

After treatment, wash the cells three times with PBS.

-

Fix the cells with 4% PFA in PBS for 30 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Stain the cells with filipin III (e.g., 50 µg/mL in PBS) for 1 hour at room temperature in the dark. Filipin specifically binds to unesterified cholesterol.[10][11]

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Visualize the cells using a fluorescence microscope. Filipin fluorescence is typically excited around 340-380 nm and emission is detected around 385-470 nm.

-

Capture images to document the pattern of cholesterol distribution. A perinuclear accumulation of filipin staining indicates inhibition of cholesterol egress from late endosomes/lysosomes.

4.2. Protocol for High-Performance Thin-Layer Chromatography (HPTLC) of Cellular Lipids

This protocol allows for the semi-quantitative analysis of total cellular cholesterol.

Materials:

-

Treated and control cells from culture

-

PBS

-

Chloroform/Methanol solvent mixture (2:1, v/v)

-

HPTLC plates (e.g., silica gel 60)

-

Developing solvent (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v)

-

Cholesterol standard

-

Phosphomolybdic acid spray reagent

-

Heating plate or oven

-

Densitometer for quantification

Procedure:

-

Harvest cells by scraping and wash with PBS.

-

Extract total lipids from the cell pellet using a chloroform/methanol (2:1) mixture. Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Resuspend the dried lipids in a small, known volume of chloroform/methanol.

-

Spot the lipid extracts and a cholesterol standard onto an HPTLC plate.

-

Develop the plate in a chromatography tank containing the developing solvent until the solvent front reaches the top of the plate.

-

Air dry the plate.

-

Spray the plate with a phosphomolybdic acid solution and heat it at 100-110°C for 10-15 minutes to visualize the lipid spots.

-

Quantify the cholesterol bands using a densitometer, comparing the intensity of the sample bands to the standard curve.

4.3. Protocol for Western Blotting to Assess Autophagic Flux

This protocol is used to measure the levels of key autophagy-related proteins.

Materials:

-

Treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. A loading control like β-actin should also be probed.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and detect the chemiluminescent signal using an imaging system. An accumulation of both LC3B-II and p62 indicates a blockage in autophagic flux.[1]

Mandatory Visualizations

Caption: Leelamine's signaling pathway leading to cancer cell death.

Caption: Experimental workflow for cholesterol localization imaging.

References

- 1. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leelamine Hydrochloride | 16496-99-4 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The cholesterol transport inhibitor U18666A inhibits type I feline coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fb.cuni.cz [fb.cuni.cz]

The Diterpene Amine Leelamine: From Pine Bark to Potent Anti-Cancer Agent

An In-depth Technical Guide on the Origin, Synthesis, and Mechanism of Action of Leelamine for Researchers, Scientists, and Drug Development Professionals.

Abstract

Leelamine, a naturally occurring diterpene amine synonymous with dehydroabietylamine, has emerged as a promising small molecule in oncology research.[1] Isolated from the bark of pine trees (genus Pinus), this lipophilic compound exhibits potent anti-cancer properties by disrupting fundamental cellular processes.[1][2] Its unique mechanism of action, centered on the inhibition of intracellular cholesterol transport, leads to the simultaneous suppression of multiple oncogenic signaling pathways, including PI3K/Akt, MAPK, and STAT3.[3][4] This multi-targeted approach presents a compelling strategy to overcome the drug resistance often encountered with therapies targeting single proteins. This technical guide provides a comprehensive overview of the origin, chemical synthesis, and biological mechanism of Leelamine, offering valuable insights for its further development as a therapeutic agent.

Origin and Biosynthesis

Leelamine is a natural product found in the bark of various pine species.[1][2] It belongs to the abietane class of diterpenes, which are C20 compounds derived from the universal precursor geranylgeranyl diphosphate (GGPP). While the complete biosynthetic pathway of Leelamine has not been fully elucidated, it is hypothesized to share early steps with the well-characterized biosynthesis of diterpene resin acids in conifers.

The proposed biosynthetic pathway commences with the cyclization of GGPP, catalyzed by a diterpene synthase (diTPS), to form a carbocation intermediate, which then undergoes a series of rearrangements and cyclizations to yield the characteristic tricyclic abietane skeleton. Subsequent oxidation reactions, likely mediated by cytochrome P450 monooxygenases, would modify the abietane core.

The final and distinguishing step in Leelamine biosynthesis is the introduction of an amino group at the C-18 position. The precise enzymatic machinery responsible for this amination in pine trees remains to be identified. It is plausible that a transaminase enzyme catalyzes this step, utilizing an amino acid donor to convert a carboxylic acid or aldehyde precursor, such as dehydroabietic acid or dehydroabietinal, into the primary amine of Leelamine. Further research is required to isolate and characterize the specific enzymes involved in this crucial biosynthetic transformation.

Chemical Synthesis of Leelamine

The chemical synthesis of Leelamine, or dehydroabietylamine, is most commonly achieved through the semi-synthesis from a more abundant and structurally related natural product, abietic acid. Abietic acid is a major component of pine rosin and serves as a readily available chiral starting material. The key transformation is the conversion of the C-18 carboxylic acid group of abietic acid into a primary amine.

Synthetic Route from Abietic Acid

A representative synthetic route from abietic acid to Leelamine is outlined below. This multi-step process involves the initial aromatization of the C-ring of abietic acid, followed by the conversion of the carboxylic acid to an amide, and subsequent reduction to the desired amine.

Scheme 1: Synthesis of Leelamine from Abietic Acid

References

- 1. CYP76 Oxidation Network of Abietane Diterpenes in Lamiaceae Reconstituted in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. oncotarget.com [oncotarget.com]

- 4. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

Leelamine's Impact on Oncogenic Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine, a lipophilic diterpene amine derived from pine bark, has emerged as a promising anti-cancer agent with a unique mechanism of action. This technical guide provides an in-depth analysis of leelamine's effects on key oncogenic signaling pathways. Leelamine functions as a lysosomotropic agent, accumulating in lysosomes and inhibiting intracellular cholesterol transport. This primary action triggers a cascade of downstream effects, including the disruption of receptor-mediated endocytosis and autophagic flux, ultimately leading to the suppression of critical cancer cell survival pathways such as PI3K/Akt/mTOR, MAPK/ERK, and STAT3. This document consolidates quantitative data on leelamine's efficacy, details key experimental protocols for its study, and provides visual representations of its mechanism and impact on cellular signaling.

Core Mechanism of Action: Inhibition of Intracellular Cholesterol Transport

Leelamine's primary anticancer activity stems from its physicochemical properties as a weakly basic amine. This allows it to readily cross cellular membranes and accumulate in acidic organelles, particularly lysosomes.[1][2] This lysosomotropic characteristic is central to its mechanism of action.

Once concentrated in lysosomes, leelamine disrupts the normal trafficking of cholesterol.[1][3] This leads to a massive accumulation of cholesterol within the lysosomal compartment, effectively sequestering it from other cellular locations where it is vital for various functions, including membrane integrity and signal transduction.[3] The inhibition of cholesterol egress from lysosomes is a key initiating event in leelamine-induced cancer cell death.[1][3]

This disruption of cholesterol homeostasis has two major downstream consequences:

-

Inhibition of Receptor-Mediated Endocytosis: Proper cholesterol levels in cell membranes are crucial for the formation and function of endocytic vesicles. By depleting membrane cholesterol, leelamine impairs receptor-mediated endocytosis, a process critical for the internalization and subsequent signaling of receptor tyrosine kinases (RTKs).[1][4][5]

-

Disruption of Autophagic Flux: Leelamine-induced lysosomal dysfunction also leads to a blockage of autophagic flux.[1][3] While it can induce the formation of autophagosomes, their fusion with dysfunctional lysosomes and the subsequent degradation of their contents are impaired.[4]

The culmination of these effects is the suppression of multiple oncogenic signaling pathways that are dependent on functional receptor signaling and cellular homeostasis.[3][6]

Figure 1: Leelamine's core mechanism of action.

Impact on Oncogenic Signaling Pathways

The disruption of upstream cellular processes by leelamine leads to the potent and simultaneous inhibition of several key signaling pathways that are frequently hyperactivated in cancer.[6][7]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Leelamine treatment leads to a significant decrease in the phosphorylation of Akt (pAkt), a key node in this pathway, without affecting the total Akt protein levels.[6][8] This inhibition is a direct consequence of impaired RTK signaling due to the disruption of endocytosis.[3]

MAPK/ERK Pathway

The MAPK/ERK pathway plays a critical role in cell proliferation, differentiation, and survival. Similar to its effect on the PI3K/Akt pathway, leelamine treatment results in the reduced phosphorylation of ERK (pErk), indicating a blockade of this signaling cascade.[6]

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. Leelamine has been shown to effectively inhibit the phosphorylation of STAT3 (pSTAT3), leading to its inactivation.[6][9] In multiple myeloma cells, leelamine was found to attenuate the phosphorylation of STAT3 as well as its upstream activators JAK1, JAK2, and Src.[9]

Figure 2: Leelamine's inhibitory effect on oncogenic signaling pathways.

Quantitative Data on Leelamine's Efficacy

The anti-cancer effects of leelamine have been quantified in numerous studies across various cancer types.

In Vitro Cytotoxicity

Leelamine demonstrates potent cytotoxic effects against a range of cancer cell lines, with notably lower toxicity towards normal cells.[2]

| Cell Line | Cancer Type | IC50 (µmol/L) | Exposure Time (h) | Reference |

| UACC 903 | Melanoma | ~1-2 | 72 | [2] |

| 1205 Lu | Melanoma | ~1-2 | 72 | [2] |

| WM35 | Melanoma | ~1-2 | 72 | [2] |

| A375 | Melanoma | ~1-2 | 72 | [2] |

| MDA-MB-231 | Breast Cancer | ~1-10 | Not Specified | [2] |

| MCF-7 | Breast Cancer | ~1-10 | Not Specified | [2] |

| SK-BR-3 | Breast Cancer | >90% viability at 1µM | 24 | [10] |

| BT-474 | Breast Cancer | >90% viability at 1µM | 24 | [10] |

| LNCaP | Prostate Cancer | ~1-10 | Not Specified | [2] |

| PC-3 | Prostate Cancer | ~1-10 | Not Specified | [2] |

| PANC-1 | Pancreatic Cancer | ~1-10 | Not Specified | [2] |

| HCT-116 | Colon Cancer | ~1-10 | Not Specified | [2] |

| Normal Cells | ||||

| HEMn-LP | Melanocytes | ~5-8 | 72 | [2] |

| MCF-10A | Breast Epithelial | >90% viability at 1µM | 24 | [10] |

Table 1: IC50 Values of Leelamine in Various Cancer and Normal Cell Lines.

In Vivo Tumor Growth Inhibition

In preclinical xenograft models, leelamine has demonstrated significant anti-tumor efficacy.

| Cancer Type | Cell Line | Animal Model | Treatment | Tumor Growth Inhibition | Reference |

| Melanoma | UACC 903 | Nude Mice | 7.5 mg/kg body weight, i.p. daily | ~60% | [4][9] |

| Melanoma | UACC 903 | Nude Mice | Oral administration (dose not specified) | ~55% (for derivative 4a) | [1] |

Table 2: In Vivo Efficacy of Leelamine in Xenograft Models.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of leelamine.

Cell Viability Assay (MTS Assay)

This assay is used to assess the cytotoxic effects of leelamine on cancer cells.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of leelamine (or vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

-

MTS Reagent Addition: Following treatment, add MTS reagent to each well.

-

Incubation: Incubate the plate at 37°C for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined using appropriate software.[11]

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins within the signaling pathways of interest.

-

Cell Lysis: Treat cells with leelamine for the specified time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[2][12]

Cholesterol Localization Assay (Filipin Staining)

This method is used to visualize the accumulation of intracellular cholesterol.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with leelamine.

-

Fixation: Fix the cells with paraformaldehyde.

-

Quenching: Quench the fixation reaction with glycine.

-

Filipin Staining: Incubate the cells with a working solution of Filipin III, a fluorescent probe that binds to free cholesterol. This step should be performed in the dark.

-

Washing: Wash the cells to remove excess stain.

-

Microscopy: Visualize the stained cells using a fluorescence microscope with a UV filter.[13][14]

Human Phospho-Receptor Tyrosine Kinase (RTK) Array

This antibody array is used to simultaneously screen for changes in the phosphorylation status of multiple RTKs.

-

Array Blocking: Block the provided nitrocellulose membranes containing spotted RTK antibodies.

-

Sample Incubation: Prepare cell lysates from control and leelamine-treated cells and incubate them with the blocked membranes overnight.

-

Detection Antibody Incubation: Wash the membranes and incubate with a pan anti-phospho-tyrosine antibody conjugated to HRP.

-

Chemiluminescent Detection: Wash the membranes again and detect the signals using a chemiluminescent substrate and an X-ray film or a digital imager.

-

Data Analysis: Quantify the spot intensities to determine the relative changes in RTK phosphorylation between samples.[15][16]

Figure 3: General experimental workflow for studying leelamine's effects.

Conclusion

Leelamine represents a novel class of anti-cancer agent that targets fundamental cellular processes rather than a single protein, potentially circumventing the rapid development of drug resistance. Its ability to disrupt cholesterol homeostasis leads to the simultaneous downregulation of the PI3K/Akt, MAPK, and STAT3 signaling pathways, which are critical drivers of tumorigenesis in a wide range of cancers. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in further exploring the therapeutic potential of leelamine and related compounds. Future investigations may focus on optimizing its delivery, evaluating its efficacy in combination therapies, and further elucidating the intricate molecular details of its interaction with lysosomal proteins.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abcam.cn [abcam.cn]

- 7. texaschildrens.org [texaschildrens.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. origene.com [origene.com]

- 13. tabaslab.com [tabaslab.com]

- 14. zenodo.org [zenodo.org]

- 15. youtube.com [youtube.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Structure-Activity Relationship of Leelamine and Its Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Structure-Activity Relationship of Leelamine and its Derivatives.

Introduction

Leelamine, a natural diterpene amine derived from the bark of pine trees, has emerged as a promising anti-cancer agent with a unique mechanism of action.[1][2] Unlike conventional chemotherapeutics that directly target DNA or specific enzymes, leelamine's efficacy stems from its ability to disrupt intracellular cholesterol transport, a critical process for the survival and proliferation of cancer cells.[3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of leelamine and its derivatives, offering insights for the rational design of novel and more potent anti-cancer therapeutics. We will delve into the quantitative data on their biological activity, detailed experimental protocols, and the intricate signaling pathways they modulate.

Core Mechanism of Action: Lysosomotropism and Cholesterol Transport Inhibition

Leelamine's anti-cancer properties are intrinsically linked to its physicochemical characteristics. As a weakly basic and lipophilic compound, leelamine exhibits lysosomotropic properties, meaning it readily crosses cellular membranes and accumulates in acidic organelles, primarily lysosomes.[3][5][6] This accumulation is a critical first step in its mechanism of action.

Once concentrated within the lysosomes, leelamine and its active derivatives are believed to interfere with the normal trafficking of cholesterol.[4][7] In silico modeling and experimental evidence suggest that these compounds may bind to the Niemann-Pick C1 (NPC1) protein, a key transporter responsible for exporting cholesterol from the lysosome to the cytoplasm.[6][7][8] By inhibiting NPC1, leelamine effectively traps cholesterol within the lysosomes, leading to a state of cholesterol depletion in other cellular compartments.[3][9]

This disruption of cholesterol homeostasis has profound downstream consequences for cancer cells. Cholesterol is an essential component of cell membranes and a precursor for steroid hormones and is vital for the proper functioning of various cellular processes, including signal transduction. The lack of available cholesterol inhibits receptor-mediated endocytosis and autophagic flux, ultimately leading to the shutdown of key oncogenic signaling pathways and inducing cancer cell death.[4][5][7]

Quantitative Data: In Vitro Efficacy of Leelamine and Its Derivatives

The anti-cancer activity of leelamine and its synthesized derivatives has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. Below is a summary of the reported IC50 values.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Leelamine | UACC 903 (Melanoma) | 1.35 ± 0.1 | [10] |

| 1205 Lu (Melanoma) | 1.93 ± 0.2 | [10] | |

| Derivative 5a (Trifluoro acetyl) | UACC 903 (Melanoma) | 1.2 | [7] |

| 1205 Lu (Melanoma) | 2.0 | [7] | |

| Derivative 5b (Tribromo acetyl) | UACC 903 (Melanoma) | 1.0 | [7] |

| 1205 Lu (Melanoma) | 1.8 | [7] |

Structure-Activity Relationship (SAR) Insights

Systematic structural modifications of leelamine and the structurally related diterpene, abietic acid, have provided crucial insights into the chemical moieties essential for their anti-cancer activity.

The most critical determinant of activity is the presence of a basic amino group or a similar moiety that confers lysosomotropic properties .[4][7][11] This feature enables the compound to accumulate in the acidic environment of the lysosome, which is the primary site of action.[5][7] Derivatives of leelamine where the amino group is modified or removed exhibit significantly reduced or completely abolished anti-cancer activity.[2][10]

Conversely, modifications to the carboxylic acid group of the inactive compound, abietic acid, to introduce an amino group-like moiety can confer anti-cancer activity.[7] This highlights the essentiality of the lysosomotropic character for this class of compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of leelamine and its derivatives.

Cholesterol Efflux Assay

This assay is used to determine the ability of compounds to inhibit the transport of cholesterol out of cells.

-

Cell Culture and Labeling: Macrophage cell lines (e.g., J774 or THP-1) are cultured in a suitable medium. Cellular cholesterol is labeled by incubating the cells with a medium containing [³H]-cholesterol for 24-48 hours.[12]

-

Equilibration: The cells are then incubated in a serum-free medium to allow the labeled cholesterol to equilibrate among all intracellular cholesterol pools.[12]

-

Treatment and Efflux: The cells are treated with leelamine or its derivatives at various concentrations. Subsequently, a cholesterol acceptor, such as high-density lipoprotein (HDL) or apolipoprotein A-I (ApoA-I), is added to the medium.[13]

-

Quantification: After a defined incubation period, the amount of [³H]-cholesterol that has moved from the cells to the acceptor in the medium is quantified using liquid scintillation counting. The cell-associated [³H]-cholesterol is also measured after cell lysis.[12] The percentage of cholesterol efflux is calculated as the amount of radioactivity in the medium divided by the total radioactivity (medium + cell lysate).

Autophagic Flux Assay

This assay measures the rate of autophagic degradation.

-

Cell Culture and Treatment: Cancer cells are cultured and treated with leelamine or its derivatives.

-

Lysosomal Inhibition: To measure autophagic flux, cells are co-treated with a lysosomal inhibitor such as bafilomycin A1 or chloroquine. These inhibitors block the degradation of autophagosomes, leading to their accumulation.

-

Western Blotting: Cell lysates are subjected to Western blotting to detect the levels of autophagy-related proteins, such as LC3-II and p62/SQSTM1. An increase in the ratio of LC3-II to LC3-I and an accumulation of p62 in the presence of the lysosomal inhibitor indicate an increase in autophagic flux.[14] Leelamine and its active derivatives have been shown to inhibit autophagic flux, leading to the accumulation of these proteins even in the absence of lysosomal inhibitors.[7][14]

Western Blotting for Signaling Pathway Analysis

This technique is used to assess the effect of leelamine on key signaling proteins.

-

Cell Lysis: After treatment with leelamine or its derivatives, cells are lysed to extract total proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the signaling proteins of interest (e.g., phosphorylated and total forms of AKT, ERK, and STAT3).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction for detection. The resulting bands are visualized and quantified to determine the changes in protein expression and phosphorylation status.[3][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by leelamine and a typical experimental workflow for its evaluation.

Caption: Leelamine's mechanism of action.

Caption: Workflow for leelamine derivative evaluation.

Conclusion

Leelamine and its derivatives represent a novel class of anti-cancer agents with a distinct mechanism of action centered on the disruption of intracellular cholesterol homeostasis. The structure-activity relationship studies have unequivocally identified the lysosomotropic character, conferred by a basic amino group, as the key determinant of their biological activity. By inhibiting the NPC1-mediated cholesterol efflux from lysosomes, these compounds trigger a cascade of events that culminate in the suppression of critical oncogenic signaling pathways and cancer cell death. This in-depth understanding of the SAR provides a solid foundation for the rational design and development of new, more potent, and selective leelamine-based therapeutics for the treatment of various cancers. Further exploration of this unique chemical space holds significant promise for overcoming the challenges of drug resistance and improving patient outcomes.

References

- 1. Leelamine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leelamine Hydrochloride | 16496-99-4 | Benchchem [benchchem.com]

- 7. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.psu.edu [pure.psu.edu]

- 12. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HDL-Mediated Cellular Cholesterol Efflux Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Leelamine's Role in Inducing Apoptosis and Autophagy in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leelamine is a lipophilic diterpene amine, a natural compound extracted from the bark of pine trees, that has emerged as a promising anti-cancer agent.[1][2] Initially identified as a weak agonist of cannabinoid receptors and an inhibitor of pyruvate dehydrogenase kinases (PDKs), its primary antineoplastic properties are now understood to stem from a more fundamental mechanism.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which leelamine induces cell death in tumor cells, focusing on its roles in disrupting autophagy and triggering apoptosis. We will detail the core signaling pathways, present quantitative data on its efficacy, and provide standardized protocols for key experimental validations.

Core Mechanism of Action: Lysosomotropism and Disruption of Cholesterol Homeostasis

The foundational mechanism of leelamine's anticancer activity is its lysosomotropic nature.[4][5] As a weakly basic amine, leelamine readily accumulates within the acidic environment of lysosomes.[3][4] This sequestration within lysosomes is the critical initiating event that leads to a cascade of downstream cellular disruptions.

The primary consequence of leelamine's lysosomal accumulation is the profound inhibition of intracellular cholesterol transport.[3][4] By potentially interacting with proteins like Niemann-Pick C1 (NPC1), leelamine prevents the export of cholesterol from the lysosome to the cytoplasm.[6] This action effectively traps cholesterol, making it unavailable for essential cellular processes that are often hyperactive in cancer cells, such as membrane synthesis and signaling pathway regulation.[1][6] The disruption of cholesterol homeostasis leads to two major downstream consequences: the inhibition of autophagic flux and the shutdown of oncogenic signaling pathways.[3][4]

Leelamine-Induced Autophagy Dysfunction

Instead of inducing a productive, pro-survival autophagy, leelamine disrupts the process, leading to a dysfunctional state that contributes to cell death. Leelamine inhibits autophagic flux, which is the complete process of autophagy from autophagosome formation to lysosomal degradation.[3][4]

This inhibition is evidenced by the accumulation of key autophagy-related proteins.[3]

-

LC3B: Leelamine treatment leads to a dose-dependent accumulation of the lipidated form, LC3B-II, which is a marker for autophagosomes.[3] This indicates that autophagosomes are being formed but not efficiently cleared.

-

p62/SQSTM1: This protein is a selective autophagy receptor that is normally degraded during functional autophagy. Under leelamine treatment, p62 levels increase, confirming a blockage in the degradation step of the autophagic process.[3]

Electron microscopy of leelamine-treated cells reveals a buildup of autophagosomes, lipofuscin-like material, and web-like membrane whorls, all indicative of disrupted lysosomal degradation.[3][7] The essential role of this process in leelamine's cytotoxicity was demonstrated using autophagy-deficient ATG5 knockout cells, which showed partial resistance to leelamine-induced cell death.[3]

Leelamine-Induced Apoptosis

Leelamine can induce apoptosis in various cancer cell lines, although the specific mechanism can be context-dependent.[5][8] In melanoma, the early phase of cell death appears to be caspase-independent, as pan-caspase inhibitors do not rescue cells, and DNA laddering, a hallmark of caspase-dependent apoptosis, is not observed initially.[3][9]

However, in other cancer types, such as Chronic Myeloid Leukemia (CML), leelamine stimulates classical apoptosis alongside autophagy.[8][10] In these cells, leelamine treatment leads to the cleavage of PARP and caspases, and it suppresses the expression of anti-apoptotic proteins.[8]

A key aspect of leelamine-induced apoptosis, particularly in CML, is the inhibition of the STAT5 signaling pathway.[8][10] Leelamine suppresses the constitutive activation of STAT5, and the knockdown of STAT5 using siRNA enhances leelamine-induced apoptosis and autophagy.[8] This suggests that mitigating STAT5 activation is a crucial component of leelamine's anticancer effects in certain hematological malignancies.[8]

Inhibition of Key Oncogenic Signaling Pathways

The disruption of cholesterol transport and receptor-mediated endocytosis by leelamine leads to the shutdown of multiple key oncogenic signaling pathways that are critical for tumor cell survival, proliferation, and invasion.[1][6]

-

PI3K/AKT Pathway: Leelamine treatment results in a marked decrease in the phosphorylation of AKT (pAkt), indicating the inhibition of this crucial survival pathway.[1][11]

-

MAPK Pathway: The activity of the MAPK pathway, evidenced by the phosphorylation of ERK, is also attenuated following leelamine exposure.[1][3]

-

STAT3 Pathway: Similar to its effect on STAT5 in CML, leelamine inhibits the phosphorylation of STAT3 (pStat3) in melanoma cells, disrupting another key signaling node for cancer progression.[3][11]

This multi-pathway inhibition is a significant advantage, as it reduces the likelihood of cancer cells developing resistance by rerouting signals through alternative pathways.[12]

Quantitative Data Summary

The efficacy of leelamine and its derivatives has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of potency.

| Compound | Cancer Cell Line | IC50 (µmol/L) | Reference |

| Leelamine | UACC 903 (Melanoma) | 2.1 | [13] |

| 1205 Lu (Melanoma) | 2.9 | [13] | |

| Derivative 5a | UACC 903 (Melanoma) | 1.2 | [13] |

| 1205 Lu (Melanoma) | 2.0 | [13] | |

| Derivative 5b | UACC 903 (Melanoma) | 1.0 | [13] |

| 1205 Lu (Melanoma) | 1.8 | [13] | |

| Derivative 4a | UACC 903 (Melanoma) | 2.1 | [13] |

| 1205 Lu (Melanoma) | 2.9 | [13] | |

| Derivative 4b | UACC 903 (Melanoma) | 2.3 | [13] |

| 1205 Lu (Melanoma) | 2.3 | [13] | |

| Abietic Acid (Inactive Analog) | UACC 903 / 1205 Lu | > 100 | [6][13] |

Table 1: IC50 values of leelamine and its derivatives in melanoma cell lines.

Experimental Protocols

Protocol for Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[14]

Materials:

-

Annexin V-FLUOS Staining Kit (or equivalent)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

Trypsin (for adherent cells)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed 1 x 10⁶ cells in appropriately sized culture flasks or plates. Allow cells to adhere (if applicable) and then treat with desired concentrations of leelamine or vehicle control for the specified time (e.g., 24-48 hours).

-

Cell Harvesting:

-

Suspension cells: Transfer cells into a microcentrifuge tube.

-

Adherent cells: Collect the supernatant containing floating (potentially apoptotic) cells. Wash the adherent monolayer with PBS, then add trypsin to detach the cells. Inactivate trypsin with serum-containing medium and combine with the supernatant.

-

-

Washing: Pellet the cells by centrifugation (e.g., 300-500 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 2 µL of Annexin V-FLUOS and 2 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of binding buffer to each tube and analyze immediately by flow cytometry.

-

Healthy cells: Annexin V negative, PI negative.

-

Early apoptotic cells: Annexin V positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V positive, PI positive.

-

Protocol for Detection of Autophagic Flux by Western Blotting

This protocol measures the levels of key autophagy marker proteins, LC3B and p62.[3][15]

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Primary antibodies (anti-LC3B, anti-p62, anti-loading control e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment: Treat cells with leelamine. It is crucial to include a control group treated with an autophagy inhibitor like Bafilomycin A1 (BafA1) to confirm flux blockade.[3]

-

Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice.

-

Quantification: Clear the lysate by centrifugation and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply a chemiluminescence substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity. An increase in the ratio of LC3-II to LC3-I and an accumulation of p62 upon leelamine treatment indicates an inhibition of autophagic flux.

Protocol for Visualizing Autophagy by Fluorescence Microscopy

This method visualizes the formation of autophagosomes by observing the punctate pattern of GFP-LC3.[3][16]

Materials:

-

Cells stably or transiently expressing a GFP-LC3 fusion protein

-

Glass-bottom dishes or chamber slides

-

Formaldehyde or paraformaldehyde for fixing

-

DAPI for nuclear counterstaining

-

Fluorescence or confocal microscope

Procedure:

-

Cell Seeding and Transfection: Seed cells on glass-bottom dishes. If not using a stable cell line, transfect with a GFP-LC3 plasmid.

-

Treatment: Treat the cells with leelamine or appropriate controls.

-

Fixation: After treatment, wash the cells with PBS and fix with 4% formaldehyde for 15 minutes at room temperature.

-

Staining (Optional): Permeabilize the cells if needed and counterstain nuclei with DAPI.

-

Imaging: Wash the cells and add mounting media. Acquire images using a fluorescence or confocal microscope.

-

Analysis: Quantify the number of GFP-LC3 puncta (dots) per cell. A significant increase in the number of puncta in leelamine-treated cells compared to controls indicates the accumulation of autophagosomes.[16]

Conclusion

Leelamine represents a compelling anti-cancer candidate with a unique multi-faceted mechanism of action. Its primary activity as a lysosomotropic agent that inhibits intracellular cholesterol transport initiates a cascade of events detrimental to tumor cell survival.[3][4][6] By disrupting autophagic flux and simultaneously shutting down critical oncogenic signaling pathways like PI3K/AKT, MAPK, and STAT3/5, leelamine effectively counters the robust survival machinery of cancer cells.[1][5][8] While its induction of classical apoptosis is more pronounced in certain cancer types, its ability to trigger caspase-independent cell death provides an avenue to overcome resistance to conventional apoptosis-inducing chemotherapeutics. Further research and development, including the exploration of more potent derivatives and novel delivery systems like Nanolipolee-007, will be crucial in translating the preclinical promise of leelamine into effective cancer therapies.[1]

References

- 1. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. oncotarget.com [oncotarget.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Leelamine Modulates STAT5 Pathway Causing Both Autophagy and Apoptosis in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for Detection of Autophagy in Mammalian Cells [pubmed.ncbi.nlm.nih.gov]

- 16. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

Leelamine's Potential as a Pyruvate Dehydrogenase Kinase Inhibitor: A Technical Guide

Introduction

Leelamine, a diterpene amine derived from the bark of pine trees, has emerged as a compound of interest in oncological research.[1][2] Initially identified for its weak affinity for cannabinoid receptors and as an inhibitor of pyruvate dehydrogenase kinase (PDK), subsequent research has revealed a more complex mechanism of action.[1][3] Pyruvate dehydrogenase kinases are a family of mitochondrial enzymes that play a critical role in cellular metabolism by phosphorylating and thereby inactivating the pyruvate dehydrogenase complex (PDC).[4][5] This inactivation shunts pyruvate away from the tricarboxylic acid (TCA) cycle towards lactate production, a metabolic phenotype characteristic of many cancer cells known as the Warburg effect.[4][6] Consequently, PDKs are considered attractive therapeutic targets for reversing this glycolytic switch and sensitizing cancer cells to apoptosis.

This technical guide provides an in-depth analysis of Leelamine's potential as a PDK inhibitor. It consolidates the available quantitative data, details relevant experimental protocols, and visualizes the pertinent signaling pathways. A significant focus is placed on contextualizing the direct inhibitory effect of Leelamine on PDK within its primary and more potent anticancer mechanism: the disruption of intracellular cholesterol transport.[1][3]

Quantitative Data: Leelamine's Inhibitory Activity

Leelamine has been characterized as a direct inhibitor of pyruvate dehydrogenase kinase. The half-maximal inhibitory concentration (IC50) has been determined, although it is often described in the literature as a "weak" or "limited" inhibitor in the context of its other biological activities.[1][2][7][8]

| Compound | Target | IC50 Value | Source |

| Leelamine | Pyruvate Dehydrogenase Kinase (PDK) | 9.5 µM | [9][10][11] |

Primary Mechanism of Action: Disruption of Intracellular Cholesterol Transport

While Leelamine does exhibit direct PDK inhibitory activity, a substantial body of evidence indicates that its primary mechanism of anticancer efficacy is independent of PDK modulation.[1] The predominant mechanism involves its lysosomotropic properties. As a weakly basic amine, Leelamine accumulates in acidic organelles, particularly lysosomes.[1][12][13] This accumulation disrupts intracellular cholesterol trafficking, leading to cholesterol sequestration within lysosomes and subsequent inhibition of autophagic flux.[1][12][13] The resulting depletion of available cholesterol for other essential cellular processes triggers a cascade of events leading to cancer cell death.[13]

Signaling Pathways

The Pyruvate Dehydrogenase Kinase (PDK) Signaling Axis

PDKs are crucial regulators of glucose metabolism. Under normoxic conditions, pyruvate enters the mitochondria and is converted to acetyl-CoA by the Pyruvate Dehydrogenase Complex (PDC), fueling the TCA cycle and oxidative phosphorylation (OXPHOS).[5][14] In many cancer cells, often under the influence of hypoxia-inducible factor (HIF), PDKs are upregulated.[14] PDK phosphorylates the E1α subunit of PDC, leading to its inactivation.[5][6] This metabolic switch favors the conversion of pyruvate to lactate, supporting anabolic processes required for rapid cell proliferation. Inhibition of PDK by a compound like Leelamine would theoretically reverse this phosphorylation, reactivate PDC, and promote mitochondrial respiration.

Downstream Effects of Cholesterol Disruption on Oncogenic Signaling

The inhibition of cholesterol transport by Leelamine has profound downstream consequences on key oncogenic signaling pathways that are critical for melanoma and other cancers.[1][13] Proper cholesterol homeostasis is essential for the function of receptor tyrosine kinases (RTKs) and the integrity of signaling platforms on the cell membrane. By disrupting cholesterol availability, Leelamine indirectly inhibits the RTK, AKT, STAT3, and MAPK signaling cascades, which are crucial for cancer cell survival, proliferation, and invasion.[1][13][15]

Experimental Protocols

Evaluating the potential of Leelamine as a PDK inhibitor involves a series of in vitro and in vivo experiments.

In Vitro PDK Enzyme Inhibition Assay

-

Objective: To determine the direct inhibitory effect of Leelamine on PDK activity and calculate its IC50 value.

-

Principle: This assay measures the phosphorylation of a synthetic peptide substrate or the PDC E1α component by a recombinant PDK isoform in the presence of ATP. The rate of phosphorylation is quantified, typically by measuring ATP consumption (e.g., using a luminescence-based assay like Kinase-Glo®) or by detecting the phosphorylated product.

-

Methodology:

-

Recombinant human PDK (e.g., PDK1, PDK2, PDK3, or PDK4) is incubated in a kinase assay buffer.

-

Serial dilutions of Leelamine (and a vehicle control, e.g., DMSO) are added to the reaction wells.

-

The kinase reaction is initiated by adding the PDC substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the remaining ATP is quantified using a luciferase/luciferin reagent. Luminescence is inversely proportional to kinase activity.

-

Data are plotted as PDK activity versus Leelamine concentration, and the IC50 value is determined using a nonlinear regression curve fit.

-

Cell-Based Assays

-